molecular formula C11H15NO4S B2694014 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate CAS No. 1909316-44-4

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate

Cat. No.: B2694014
CAS No.: 1909316-44-4
M. Wt: 257.3
InChI Key: JUGMMBDKWSSRMS-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is characterized by the presence of a pyridine ring attached to an oxane ring, which is further substituted with a methanesulfonate group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate typically involves the reaction of 2-(Pyridin-3-yl)oxan-4-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)oxan-4-yl methanesulfonate involves its ability to act as an electrophile in chemical reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to introduce functional groups into organic molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)oxan-4-yl methanesulfonate
  • 2-(Pyridin-4-yl)oxan-4-yl methanesulfonate
  • 2-(Pyridin-3-yl)oxan-4-yl trifluoromethanesulfonate

Uniqueness

2-(Pyridin-3-yl)oxan-4-yl methanesulfonate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The position of the pyridine ring and the nature of the sulfonate group influence its chemical behavior and applications .

Properties

IUPAC Name

(2-pyridin-3-yloxan-4-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-17(13,14)16-10-4-6-15-11(7-10)9-3-2-5-12-8-9/h2-3,5,8,10-11H,4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGMMBDKWSSRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCOC(C1)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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